

The Diverse World of Fucosylated Human Milk Oligosaccharides: A Technical Guide

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Compound of Interest		
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Human Milk Oligosaccharides (HMOs) represent a complex and abundant component of human milk, playing a pivotal role in infant health and development. Among the diverse array of HMOs, the fucosylated forms are of particular interest due to their significant contributions to shaping the infant gut microbiota, modulating the immune system, and protecting against pathogens. This technical guide provides an in-depth exploration of the diversity of fucosylated HMOs, with a special focus on **3'-Fucosyllactose** (3'-FL), offering insights into their biosynthesis, biological functions, and the experimental methodologies used to study them.

Diversity and Abundance of Fucosylated HMOs

Fucosylated HMOs are characterized by the presence of one or more fucose residues, typically linked to a lactose core or elongated oligosaccharide chains. Their diversity stems from the various linkage positions (α 1-2, α 1-3, or α 1-4) of the fucose moiety and the underlying core structure of the HMO. The presence and concentration of specific fucosylated HMOs in a mother's milk are largely determined by her secretor (Se) and Lewis (Le) blood group genotypes, which dictate the expression of specific fucosyltransferases (FUTs), namely FUT2 and FUT3.[1]

Mothers can be categorized into four groups based on their FUT2 and FUT3 gene activity, leading to distinct fucosylated HMO profiles in their milk.[1] For instance, secretor-positive individuals (expressing an active FUT2 enzyme) produce α 1-2 fucosylated HMOs like 2'-Fucosyllactose (2'-FL), the most abundant HMO in the milk of most women.[2][3] In contrast,



non-secretors lack a functional FUT2 enzyme and therefore do not produce significant amounts of 2'-FL.[1] **3'-Fucosyllactose** (3'-FL), another key fucosylated HMO, is synthesized by the action of fucosyltransferase-3 (FUT3), encoded by the Lewis gene.[4]

The concentration of fucosylated HMOs, including 3'-FL, varies significantly among individuals and throughout lactation.[5][6] While most HMOs decrease in concentration over the course of lactation, 3'-FL is a notable exception, with its concentration tending to increase.[6]

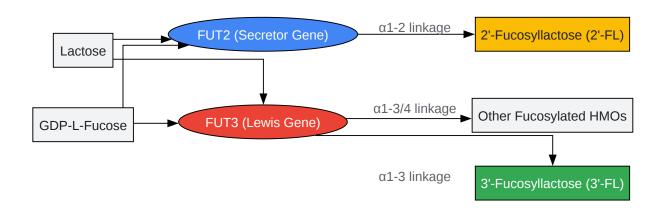
Table 1: Concentration of Key Fucosylated HMOs in Human Milk

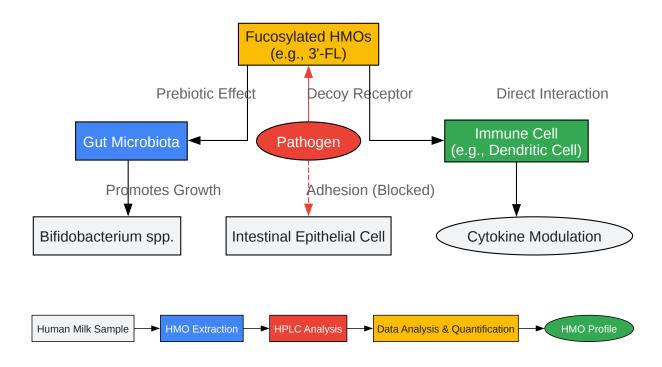
Fucosylated HMO	Concentration Range (g/L) in Mature Milk	Notes
2'-Fucosyllactose (2'-FL)	0 - 4.74	Highly dependent on maternal secretor status.[7]
3'-Fucosyllactose (3'-FL)	0.02 - 1.52	Concentration tends to increase during lactation.[6][7]
Lacto-N-fucopentaose I (LNFP I)	Varies	Abundant in secretor mothers.
Lacto-N-fucopentaose II (LNFP II)	Varies	Present in non-secretor mothers.
Lacto-N-fucopentaose III (LNFP III)	Varies	Present in non-secretor mothers.
Difucosyllactose (DFL)	Varies	Contains two fucose residues.

Biosynthesis of Fucosylated HMOs

The biosynthesis of fucosylated HMOs is a multi-step enzymatic process occurring in the mammary gland. It begins with the synthesis of the precursor sugar nucleotide, GDP-L-fucose. Subsequently, specific fucosyltransferases catalyze the transfer of a fucose residue from GDP-L-fucose to an acceptor oligosaccharide, which is typically lactose or a growing HMO chain.







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